Ethyl 2-((5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetate

Description

Chemical Identity and Classification

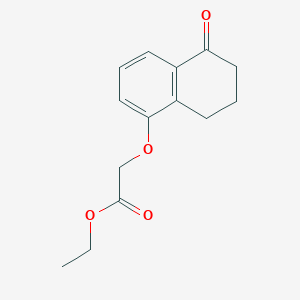

Ethyl 2-((5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetate (CAS 51062-73-8) is a bicyclic organic compound with the molecular formula C₁₄H₁₆O₄ and a molecular weight of 248.27 g/mol . Its structure comprises a tetrahydronaphthalene core fused with a ketone group at position 5 and an ethoxyacetate substituent at position 1 (Figure 1). The compound belongs to two primary chemical classes:

- Esters : Derived from the reaction of acetic acid with ethanol.

- Cyclic ketones : Featuring a carbonyl group within a partially hydrogenated naphthalene system.

Table 1: Key physicochemical properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆O₄ |

| Molecular Weight | 248.27 g/mol |

| IUPAC Name | Ethyl 2-[(5-oxo-7,8-dihydro-6H-naphthalen-1-yl)oxy]acetate |

| CAS Registry Number | 51062-73-8 |

Historical Context and Development

The compound emerged as a synthetic intermediate during late 20th-century efforts to optimize Friedel-Crafts acylation and esterification methodologies. Early synthesis routes involved:

- Oxidative coupling : Chromium trioxide-mediated oxidation of tetrahydronaphthalene derivatives.

- Etherification : Nucleophilic substitution between 5-oxo-5,6,7,8-tetrahydronaphthalen-1-ol and ethyl chloroacetate under basic conditions.

Its development paralleled advances in regioselective oxidation techniques, particularly the use of DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for benzylic C–H activation.

Significance in Organic Chemistry

This compound serves critical roles in:

- Pharmaceutical synthesis : As a precursor to prostaglandin analogs and steroid-like molecules.

- Material science : Modifying polymer side chains for enhanced thermal stability.

- Mechanistic studies : Illustrating steric effects in nucleophilic aromatic substitution due to its rigid bicyclic framework.

Nomenclature and Synonyms

The systematic IUPAC name reflects its structural hierarchy:

Table 2: Common synonyms

| Synonym | Source |

|---|---|

| Ethyl [(5,6,7,8-tetrahydro-5-oxo-1-naphthalenyl)oxy]acetate | PubChem |

| Ethyl 2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetate | ChemicalBook |

| AKOS014793398 | Commercial catalogs |

The compound’s chemical diversity is further evidenced by its participation in Claisen rearrangements and Michael additions , underscoring its utility in constructing complex molecular architectures.

Properties

IUPAC Name |

ethyl 2-[(5-oxo-7,8-dihydro-6H-naphthalen-1-yl)oxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-2-17-14(16)9-18-13-8-4-5-10-11(13)6-3-7-12(10)15/h4-5,8H,2-3,6-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCAZEDDZVMHCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC2=C1CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Etherification via Nucleophilic Substitution

The predominant synthetic route involves the ether formation between the hydroxy-substituted tetrahydronaphthalene derivative and ethyl bromoacetate or ethyl chloroacetate under basic conditions. This method typically follows these steps:

- Starting Materials: 5-hydroxy-5,6,7,8-tetrahydronaphthalen-1-one (or its equivalent) and ethyl haloacetate.

- Base: A mild base such as potassium carbonate or sodium hydride is used to deprotonate the phenolic hydroxyl group, generating a phenoxide ion.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetone facilitate the nucleophilic substitution.

- Reaction Conditions: The reaction mixture is stirred at elevated temperatures (50–80 °C) for several hours to ensure complete conversion.

- Workup: After completion, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

- Purification: The crude product is purified by silica gel column chromatography or recrystallization from ethyl acetate or hexane mixtures.

This method yields Ethyl 2-((5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetate with moderate to good yields (typically 65–80%) depending on reaction optimization.

Esterification of Hydroxy Acid Precursors

An alternative approach involves first synthesizing the hydroxy acid analogue of the compound, followed by esterification:

- Step 1: Synthesis of 2-((5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetic acid via reaction of 5-hydroxy-5,6,7,8-tetrahydronaphthalen-1-one with chloroacetic acid under basic conditions.

- Step 2: Conversion of the acid to the ethyl ester through Fischer esterification using ethanol and an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

- Conditions: Refluxing the acid in excess ethanol with catalytic acid for 6–12 hours.

- Workup: Neutralization of the reaction mixture followed by extraction and purification as above.

This route is advantageous when the haloacetate reagents are less accessible or when the hydroxy acid intermediate has other synthetic utility.

Catalytic Methods and Advanced Techniques

Recent literature on related tetrahydronaphthalene derivatives indicates the potential use of transition-metal catalysis or microwave-assisted synthesis to improve reaction rates and yields:

- Catalysts: Use of iridium or cobalt catalysts in reductive or oxidative coupling reactions can facilitate ether bond formation under milder conditions.

- Microwave Irradiation: Accelerates nucleophilic substitution and esterification steps, reducing reaction times from hours to minutes.

- Green Chemistry: Employing water or ethanol as solvents and avoiding hazardous reagents aligns with sustainable synthesis goals.

However, specific application of these advanced methods to Ethyl 2-((5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetate requires further experimental validation.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | 5-hydroxy-5,6,7,8-tetrahydronaphthalen-1-one, ethyl bromoacetate, K2CO3, DMF, 50–80 °C | 65–80 | Straightforward, moderate cost | Requires haloacetate reagents |

| Esterification of hydroxy acid | 2-((5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetic acid, ethanol, H2SO4, reflux | 60–75 | Uses accessible reagents | Longer reaction time |

| Catalytic coupling (experimental) | Transition metal catalysts (Ir, Co), mild conditions | Not well established | Potentially mild, efficient | Requires catalyst optimization |

Research Findings and Notes

- The etherification step is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis of haloacetates.

- Purification typically involves silica gel chromatography; recrystallization from ethyl acetate enhances product purity.

- Spectroscopic characterization (NMR, IR, MS) confirms the successful formation of the ether linkage and the presence of the ketone and ester functionalities.

- The compound's stability under various conditions has been noted, with no significant decomposition up to moderate heating.

- Structural analogs with modifications at the aromatic ring or ester group have been synthesized using similar methods, indicating the versatility of the preparation approaches.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-((5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 2-((5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetate exerts its effects involves interactions with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular pathways, influencing biological processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Structural and Molecular Features

The compound’s structural analogs differ in substituent type, position, and ring saturation. Key examples include:

| Compound Name | Molecular Formula | Molecular Weight | Substituents/Modifications | CAS Number |

|---|---|---|---|---|

| Ethyl 2-((5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetate | C₁₄H₁₆O₄ | Not reported | Oxyacetate group at 1-position; ketone at 5 | Not available |

| Ethyl 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetate | C₁₄H₁₆O₃ | 232.28 | Oxoacetate group at 2-position; ketone at 5 | 5803-71-4 |

| Ethyl 2-oxo-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)acetate | C₁₈H₂₄O₃ | 288.38 | Tetramethylated ring; increased hydrophobicity | 142675-64-7 |

| Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate | C₁₄H₁₅BrO₂ | 295.18 | Bromine at 5-position; saturated ring | 1282589-52-9 |

Key Observations :

- Substituent Position: The placement of functional groups (e.g., oxy vs. oxo) significantly impacts electronic properties.

Physical and Chemical Properties

- Solubility: Hydroxy-substituted derivatives (e.g., Ethyl 2-(6-hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate, CAS 50836-02-7) show improved water solubility compared to non-polar counterparts .

- Hazard Profiles : Ethyl 2-oxo-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)acetate carries warnings for skin/eye irritation (H315, H319) and respiratory sensitization (H335) , whereas unsubstituted analogs (e.g., CAS 5803-71-4) lack explicit hazard data .

Biological Activity

Ethyl 2-((5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetate, with the CAS number 51062-73-8, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including relevant data tables and findings from various studies.

The molecular formula of Ethyl 2-((5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetate is , with a molecular weight of 248.27 g/mol. The compound's structure features a tetrahydronaphthalene moiety which is significant for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 51062-73-8 |

| Molecular Formula | C14H16O4 |

| Molecular Weight | 248.27 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Antitumor Activity

Recent studies suggest that compounds similar to Ethyl 2-((5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetate exhibit significant antitumor properties. For instance, certain derivatives have shown promising results in inhibiting cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

In a study examining the cytotoxic effects of related compounds on various cancer cell lines, it was found that certain structural modifications led to enhanced activity. The IC50 values for some derivatives were reported as low as 1.61 µg/mL against specific tumor cells, indicating strong potential for development as antitumor agents .

Antioxidant Properties

The antioxidant capacity of Ethyl 2-((5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetate has also been investigated. Compounds with similar structures have been shown to scavenge free radicals effectively. The DPPH assay is commonly used to evaluate this property.

Research Findings:

In comparative studies using DPPH radical scavenging assays, similar derivatives demonstrated varying degrees of antioxidant activity. The results indicated that modifications to the naphthalene ring could enhance radical scavenging capabilities .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of Ethyl 2-((5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetate. Key observations from SAR studies include:

- Hydrophobic Interactions: The presence of hydrophobic groups enhances binding affinity to target proteins.

- Electron Donating Groups: Substituents that donate electrons can increase cytotoxicity in cancer cells.

- Ring Modifications: Alterations in the naphthalene structure significantly impact biological efficacy and selectivity.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-((5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetate?

- Methodological Answer : A validated route involves oxidation of 2-methoxy-5,6,7,8-tetrahydronaphthalen-1-yl acetate using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in a dioxane/water solvent system. Post-reaction, the product is purified via flash column chromatography (30:70 EtOAc/hexanes) to achieve 65% yield. Key steps include precise control of reaction time (12 hours) and solvent ratios to minimize side products . Example Reaction Conditions :

| Reagent | Solvent System | Time | Yield |

|---|---|---|---|

| DDQ | H₂O/Dioxane | 12 h | 65% |

Q. How is the compound structurally characterized?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (CDCl₃, 300 MHz) reveals diagnostic peaks: δ 7.99 (d, J = 8.7 Hz, aromatic H), 6.92 (d, J = 8.7 Hz, aromatic H), and 3.88 (s, methoxy group) .

- X-ray Crystallography : Use SHELXL for refinement of crystal structures. The software automates space-group determination and handles anisotropic displacement parameters, critical for resolving complex tetrahydronaphthalene derivatives .

Q. What purification techniques are recommended for this compound?

- Methodological Answer : Flash column chromatography with silica gel (EtOAc/hexanes gradients) is effective. For highly polar byproducts, reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase can improve resolution. Monitor purity via TLC (Rf ~0.4 in 30% EtOAc/hexanes) .

Advanced Research Questions

Q. How can researchers address low yields during the oxidation of tetrahydronaphthalene precursors?

- Methodological Answer : Low yields often stem from incomplete oxidation or side reactions. Solutions include:

- Solvent Optimization : Increase dioxane-to-water ratio to enhance DDQ solubility.

- Catalytic Additives : Introduce Lewis acids (e.g., BF₃·Et₂O) to accelerate electron transfer.

- Alternative Oxidants : Test meta-chloroperbenzoic acid (mCPBA) for milder conditions .

Q. What computational methods are suitable for predicting the compound’s reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the ester carbonyl (C=O) and ether oxygen are reactive centers.

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions for hydrolysis or substitution .

Q. How to resolve contradictions in spectral data during characterization?

- Methodological Answer :

- Cross-Validation : Compare experimental ¹H/¹³C NMR with computed spectra (e.g., using ACD/Labs or Gaussian).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₄H₁₆O₃ for the parent compound).

- Crystallographic Refinement : Use SHELXL to resolve ambiguities in bond lengths/angles .

Q. What strategies enhance the compound’s stability in biological assays?

- Methodological Answer :

- pH Control : Store solutions in neutral buffers (pH 7.4) to prevent ester hydrolysis.

- Cryoprotection : Use DMSO as a cryoprotectant for long-term storage at -80°C.

- Co-administration of Inhibitors : Add serine hydrolase inhibitors (e.g., PMSF) to block enzymatic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.